molecular formula C4H11N3S B1654121 1,2,4-Trimethylthiosemicarbazide CAS No. 21076-59-5

1,2,4-Trimethylthiosemicarbazide

Cat. No.: B1654121
CAS No.: 21076-59-5
M. Wt: 133.22 g/mol
InChI Key: HUPIMIYFKZVPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Trimethylthiosemicarbazide is a substituted derivative of thiosemicarbazide, where methyl groups occupy the 1-, 2-, and 4-positions on the thiourea backbone. This structural modification enhances its lipophilicity and alters its reactivity compared to unsubstituted thiosemicarbazide. Thiosemicarbazides are versatile intermediates in synthesizing heterocycles (e.g., 1,3,4-thiadiazoles, 1,2,4-triazoles) and exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

21076-59-5

Molecular Formula

C4H11N3S

Molecular Weight

133.22 g/mol

IUPAC Name

1,3-dimethyl-1-(methylamino)thiourea

InChI

InChI=1S/C4H11N3S/c1-5-4(8)7(3)6-2/h6H,1-3H3,(H,5,8)

InChI Key

HUPIMIYFKZVPFF-UHFFFAOYSA-N

SMILES

CNC(=S)N(C)NC

Canonical SMILES

CNC(=S)N(C)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution pattern on the thiosemicarbazide scaffold critically influences physicochemical and biological properties:

Compound Substituents Key Features
1,2,4-Trimethylthiosemicarbazide 1-, 2-, 4-methyl groups Enhanced lipophilicity due to three methyl groups; steric hindrance may reduce cyclization reactivity .
4-Methylthiosemicarbazide (CAS 903815-86-1) 4-methyl group Lower steric bulk compared to trimethyl derivative; higher solubility in polar solvents .
1-Benzoylthiosemicarbazide 1-benzoyl group Aromatic substituent increases conjugation, stabilizing intermediates during cyclization to triazoles .
S12–S15 derivatives () 3-methoxyphenyl, nitro, trifluoromethylphenyl Electron-withdrawing/donating groups modulate electronic density, affecting reactivity and bioactivity .

Key Insight : Methyl groups in this compound likely reduce hydrogen-bonding capacity compared to unsubstituted thiosemicarbazide, impacting crystal packing and solubility .

Pharmacological Activity

Biological activity correlates with substituent electronic and steric profiles:

Compound Activity Mechanism/Notes
This compound Predicted: Moderate antimicrobial activity Methyl groups may reduce membrane permeability compared to aryl derivatives .
S12–S15 () Anticancer (IC₅₀: 2–10 μM) Nitro and trifluoromethyl groups enhance cytotoxicity via ROS generation .
1-Benzoylthiosemicarbazide Anti-inflammatory (EC₅₀: 15 μM) Aromatic groups inhibit COX-2 via π-π stacking .
4-Methylthiosemicarbazide Anthelmintic (EC₅₀: 50 μM) Moderate activity due to limited solubility .

Table 1 : Comparative bioactivity of thiosemicarbazide derivatives.

Physicochemical Properties

  • Solubility: Methyl groups increase hydrophobicity. This compound is likely sparingly soluble in water but soluble in DMSO or ethanol .
  • Melting Point: Trimethyl derivatives generally exhibit higher melting points (e.g., ~150–170°C) compared to monosubstituted analogs (e.g., 4-methylthiosemicarbazide: 132°C) due to crystalline packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.